N-cyclohexyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
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Overview
Description
N-cyclohexyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring, an oxadiazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminopyridine and a suitable bromoketone in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) can yield the desired product . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, employing green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles like amines or thiols under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine or oxadiazole derivatives.
Scientific Research Applications
N-cyclohexyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine has a wide range of scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group, making them structurally similar.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system, similar to the oxadiazole and pyridine rings in the target compound.
Phenyl-1,2,4-triazoles: These compounds contain a triazole ring substituted by a phenyl group, analogous to the oxadiazole ring in the target compound.
Uniqueness
N-cyclohexyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is unique due to the combination of its cyclohexyl group, oxadiazole ring, and pyridine ring This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
N-cyclohexyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-8-5-6-11-16(14)19-23-20(25-24-19)17-12-7-13-21-18(17)22-15-9-3-2-4-10-15/h5-8,11-13,15H,2-4,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQMWPNJBCOLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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